REACTION_CXSMILES
|
[CH:1]([P:4](Cl)(Cl)=[O:5])([CH3:3])[CH3:2].[CH:8]([Mg]Br)=[CH2:9].[NH4+].[Cl-].[CH2:14]1COC[CH2:15]1>>[CH:14]([P:4](=[O:5])([CH:8]=[CH2:9])[CH:1]([CH3:3])[CH3:2])=[CH2:15] |f:2.3|
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)P(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5217 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 20 L four-necked round bottom flask fitted with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
flame
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
cooled in a stream of nitrogen
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×1000 L)
|
Type
|
WASH
|
Details
|
washed with brine (2×15000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(C(C)C)(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |